molecular formula C16H19N3O3 B2394610 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 780821-84-3

8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane

Katalognummer: B2394610
CAS-Nummer: 780821-84-3
Molekulargewicht: 301.346
InChI-Schlüssel: HMVAPOLUUPTQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane is a chemical hybrid scaffold designed for pharmaceutical and bio-affecting research. This compound features the 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic ketal-protected piperidine known to contribute to favorable physicochemical properties, including reduced lipophilicity in radioligands for diagnostic imaging . The 1,3,4-oxadiazole ring, substituted with a phenyl group, is a privileged structure in medicinal chemistry, often incorporated to enhance a molecule's binding affinity and metabolic stability. The integration of these systems generates a novel molecular architecture with significant potential for exploration in drug discovery. Researchers can leverage this compound as a key building block in developing novel therapeutic agents, particularly for targets where spirocyclic and heteroaromatic motifs are relevant, such as central nervous system (CNS) receptors, enzymes, and oncological targets. Its structure aligns with modern strategies in lead optimization, offering a versatile template for generating analogs in structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name

8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-4-13(5-3-1)15-18-17-14(22-15)12-19-8-6-16(7-9-19)20-10-11-21-16/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAPOLUUPTQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Diols and Amines

The spirocyclic core is typically synthesized via acid-catalyzed cyclization of a diol and an amine. For example, reacting 1,5-pentanediol with a protected amine (e.g., tert-butyl carbamate) under acidic conditions forms the azaspiro framework.

Representative Protocol :

  • Reactants : 1,5-Pentanediol, tert-butyl carbamate, p-toluenesulfonic acid (PTSA).
  • Conditions : Reflux in toluene (110°C, 12 h).
  • Yield : ~65% after deprotection with HCl/dioxane.

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-methyl Derivatives

Hydrazide Cyclization

1,3,4-Oxadiazoles are commonly prepared via cyclodehydration of diacylhydrazines. For the 5-phenyl variant:

  • Hydrazide Formation : Benzoyl hydrazine is treated with acetic anhydride to form N-acetylbenzohydrazide.
  • Cyclization : Phosphorus oxychloride (POCl₃) facilitates cyclodehydration at 80°C for 4 h.

Reaction :
$$
\text{PhCONHNH}2 + \text{Ac}2\text{O} \rightarrow \text{PhCONHAcNH}2 \xrightarrow{\text{POCl}3} \text{PhC}2\text{N}2\text{O} + \text{byproducts}
$$

Yield : 70–85% after recrystallization.

Chloromethylation

Introducing a chloromethyl group at position 2 involves:

  • Mannich Reaction : Oxadiazole, formaldehyde, and HCl gas in dioxane at 50°C.
  • Isolation : Neutralization with NaHCO₃ and extraction with dichloromethane.

Coupling Strategies

Nucleophilic Alkylation

The spirocyclic amine undergoes alkylation with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole:

Conditions :

  • Base : K₂CO₃ or DIEA in acetonitrile.
  • Temperature : 60°C, 8 h.
  • Yield : 60–75%.

Mechanism :
$$
\text{Spiro-NH} + \text{ClCH}2\text{-Oxadiazole} \xrightarrow{\text{Base}} \text{Spiro-N-CH}2\text{-Oxadiazole} + \text{HCl}
$$

Mitsunobu Reaction

For higher stereochemical control, the Mitsunobu reaction couples the spirocyclic amine with 2-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole:

Reagents : DIAD, PPh₃, THF, 0°C to RT.
Yield : 80–90%.

Optimization and Industrial Considerations

Challenges in Spirocyclic Synthesis

  • Ring Strain : The spiro system’s strain necessitates mild cyclization conditions to prevent decomposition.
  • Byproducts : Competing etherification or over-alkylation requires precise stoichiometry.

Oxadiazole Stability

  • Thermal Sensitivity : Dehydration at >100°C can degrade the oxadiazole ring.
  • Moisture : Hydrolysis risk mandates anhydrous conditions during chloromethylation.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Scalability
Nucleophilic Alkylation K₂CO₃, MeCN, 60°C 60–75 90–95 Moderate
Mitsunobu Reaction DIAD, PPh₃, THF 80–90 95–98 Low
One-Pot Cyclization POCl₃, DMF, 80°C 50–60 85–90 High

Analyse Chemischer Reaktionen

Types of Reactions

8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its potential antimicrobial and anticancer properties. Research indicates that derivatives of oxadiazole compounds often exhibit significant biological activity, including cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity
A study evaluating the anticancer properties of related spirocyclic compounds showed promising results against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Compounds similar to 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane demonstrated IC50 values in the low micromolar range, indicating potent activity against these malignancies .

Material Science

The compound's unique structure makes it suitable for the development of advanced materials. Its potential applications include:

  • Chemical Sensors : The oxadiazole moiety can enhance the sensitivity and selectivity of sensors for detecting various analytes.
  • Polymeric Materials : The spirocyclic framework may contribute to the mechanical strength and thermal stability of polymers.

Organic Synthesis

In synthetic organic chemistry, 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) allows chemists to tailor derivatives with specific functionalities.

Wirkmechanismus

The mechanism of action of 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

The spirocyclic core is a common scaffold in medicinal chemistry. Key structural analogs include:

Compound Name Substituent Key Features Source
8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane Indole-phenyl High yield (81%), Mp 142–143°C, IR: NH stretch at 3348 cm⁻¹
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Thiadiazole Thiadiazole enhances lipophilicity; used in life science research
8-[4-(2-Fluoroethoxy)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane 4-(2-Fluoroethoxy)benzyl High σ1 receptor affinity (Ki = 5.4 nM), tumor imaging agent
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Piperidinyl Research tool for receptor studies; solubility: 10 mM in DMSO

Key Observations :

  • Indole analogs (e.g., ) exhibit strong hydrogen-bonding interactions, evidenced by IR NH stretches (~3348 cm⁻¹), and are synthesized via Pd-catalyzed cross-coupling.
  • Fluorinated analogs (e.g., ) demonstrate high receptor selectivity and utility in positron emission tomography (PET) imaging.
Comparison with Non-Spiro Oxadiazole Derivatives

Compounds bearing the 5-phenyl-1,3,4-oxadiazole moiety but lacking the spirocyclic core ():

Compound ID Structure Melting Point (°C) Yield (%) IR Features (cm⁻¹)
6c N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan 166–167 41 C=N (1600), C=O amide (1680), NH (3348)
6d N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan 295–296 88 C=N (1595), C=O amide (1675), NH (3350)
6e 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylallylidene)furan 158–159 91 C=N (1605), C=O amide (1690), NH (3340)

Key Observations :

  • The spirocyclic core in the target compound likely increases rigidity and thermal stability compared to linear furan-based analogs (e.g., 6c–6e).
  • Higher melting points in nitro-substituted derivatives (e.g., 6d, 295–296°C) suggest enhanced crystallinity due to polar nitro groups .

Key Observations :

  • The target compound’s oxadiazole group may enhance binding to aromatic-rich enzyme pockets, similar to indole-based anti-mycobacterial agents .
  • Fluorinated spiro derivatives (e.g., ) show promise in oncology due to low lipophilicity (logP ~2.5), improving pharmacokinetics.

Biologische Aktivität

The compound 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel organic molecule characterized by its spirocyclic structure and oxadiazole moiety. This unique configuration is believed to endow the compound with significant biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The molecular formula of 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a complex spirocyclic framework that enhances its chemical reactivity and biological interactions. The presence of the 1,3,4-oxadiazole ring is particularly significant as it is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

Molecular Targets:

  • σ1 Receptors: The compound has shown binding affinity for σ1 receptors, which are implicated in various neurological and oncological processes .
  • Enzymatic Inhibition: It may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

Biochemical Pathways:
The modulation of these targets can lead to alterations in critical pathways involved in cell growth and apoptosis, contributing to its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds generally exhibit significant antimicrobial properties. For example:

  • Broad-Spectrum Activity: Compounds similar to 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane have been reported to demonstrate effective action against both Gram-positive and Gram-negative bacteria .
Microbial Strain Activity Level
Bacillus cereusHigh
Escherichia coliModerate
Staphylococcus aureusHigh

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating strong cytotoxic effects .
Cell Line IC50 Value (µM)
HUH7 (liver carcinoma)10.1
MCF7 (breast cancer)18.78

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures to 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane exhibited potent antibacterial activity against Bacillus species. The results indicated a stronger effect against Gram-positive bacteria compared to Gram-negative strains .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of oxadiazole derivatives, compounds were tested against multiple cancer cell lines. The results showed that several derivatives had moderate to severe cytotoxic effects on HUH7 cells and were identified as potential candidates for further development into therapeutic agents due to their promising IC50 values .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane?

  • Methodology : Synthesis typically involves multi-step reactions starting with spirocyclic intermediates like 1,4-dioxa-8-azaspiro[4.5]decane. A common route includes coupling the oxadiazole moiety via nucleophilic substitution or click chemistry under anhydrous conditions. Controlled parameters (e.g., temperature, solvent polarity) are critical to avoid side reactions .
  • Advanced Note : Optimize yields using microwave-assisted synthesis or flow chemistry for scale-up consistency .

Q. How is structural elucidation performed for this compound?

  • Methodology : Use NMR (¹H, ¹³C, DEPT) to confirm spirocyclic and oxadiazole moieties. Mass spectrometry (HRMS) validates molecular weight, while IR identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹). X-ray crystallography resolves stereochemical ambiguity .
  • Data Interpretation : Discrepancies in NMR splitting patterns may arise from restricted rotation in the spirocyclic system; use variable-temperature NMR to confirm .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodology : Store under inert gas (argon) at 2–8°C in anhydrous DMSO or THF. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How does the spirocyclic-oxadiazole hybrid influence receptor binding in neurological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with GABA-A or serotonin receptors. Compare binding affinities with structural analogs (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one derivatives) .
  • Contradiction Alert : Some analogs show neuroprotective activity (IC₅₀ ~20 µM in MCF-7 cells), while others exhibit cytotoxicity; validate via patch-clamp electrophysiology to resolve mechanistic differences .

Q. What strategies resolve contradictory bioactivity data in antioxidant vs. cytotoxic assays?

  • Methodology : Use redox-sensitive probes (e.g., DCFH-DA) to quantify ROS scavenging. Pair with apoptosis assays (Annexin V/PI staining) to distinguish cytoprotective vs. cytotoxic effects. Adjust substituents on the phenyl ring to modulate redox potential .
  • Case Study : A derivative with a 3-fluorophenyl group showed 156.3 µM IC₅₀ in antioxidant assays but 20 µM cytotoxicity in MCF-7 cells, suggesting dual mechanisms dependent on cellular context .

Q. How can in silico ADMET profiling guide lead optimization?

  • Methodology : Use SwissADME or ADMETLab to predict permeability (LogP ~2.5), CYP450 inhibition, and hERG liability. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising spirocyclic rigidity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Employ chiral HPLC (Chiralpak IA/IB columns) to monitor enantiomers. Use asymmetric catalysis (e.g., BINAP ligands) during key steps like spirocyclization .
  • Data Conflict : Batch-to-batch variability in enantiomeric excess (ee) may arise from trace metal impurities; implement ICP-MS for quality control .

Methodological Resources

  • Spectral Libraries : PubChem and ChemSpider provide reference NMR/IR spectra for spirocyclic and oxadiazole derivatives .
  • Biological Assays : Standardize protocols using NIH/NCBI guidelines for cytotoxicity (MTT) and enzyme inhibition (Kinase-Glo) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.